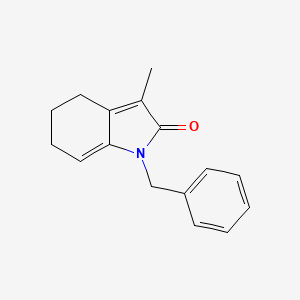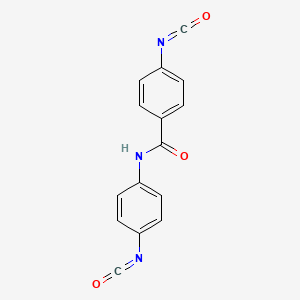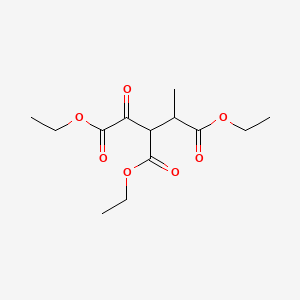
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . Another method includes the multicomponent reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . This reaction typically occurs under microwave irradiation, leading to the functionalization of the indole ring system.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as solvent choice, reagent addition sequence, and temperature control. The use of microwave irradiation in multicomponent reactions has been highlighted for its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Formation of oxindoles.
Reduction: Various tetrahydroindole derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . Its effects are mediated through pathways involving enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparison with Similar Compounds
1-Benzyl-3-methylindole: Shares a similar structure but lacks the tetrahydro-2H-indol-2-one moiety.
1-Benzyl-2,3-dimethylindole: Another related compound with different substitution patterns on the indole ring.
Uniqueness: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-indol-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
15174-76-2 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-benzyl-3-methyl-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C16H17NO/c1-12-14-9-5-6-10-15(14)17(16(12)18)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11H2,1H3 |
InChI Key |
SFZORKUAWRFCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC=C2N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)

![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)

